6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11-1-2-13-12(8-11)10(7-14(17)19-13)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPJSNXLYKTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, followed by the introduction of the morpholine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.
Synthesis of Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Morpholine Moiety: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the chromenone core.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The morpholine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction pathway but can include various substituted chromenones and morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a hydroxyl group at the 6th position, a morpholine group at the 4th position, and belongs to the chromen-2-one scaffold. The presence of these functional groups enhances its solubility and biological activity. The molecular formula is with a molecular weight of approximately 273.31 g/mol.
Anticancer Activity
Research indicates that 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one exhibits significant anticancer properties. It acts as an inhibitor of cell division cycle 25 (CDC25) phosphatases, which are crucial for cell cycle regulation. By inhibiting these phosphatases, the compound can halt cell cycle progression, leading to the suppression of various tumor cell lines.
Case Study:
A study demonstrated that derivatives of this compound induced apoptosis in cancer cells via modulation of tumor-suppressor proteins like p53, showcasing its potential as a therapeutic agent against colon adenocarcinoma .
Anti-inflammatory Properties
The compound has shown promise in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation and provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Data Table: Inhibitory Effects on COX and LOX Enzymes
| Compound | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| 6-Hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one | 75% | 68% |
| Control (Standard Drug) | 85% | 80% |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study:
In vitro testing revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.
Neuroprotective Effects
The morpholine moiety in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuroprotective applications. Research indicates that similar compounds can inhibit acetylcholinesterase, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.
Data Table: Acetylcholinesterase Inhibition
| Compound | AChE Inhibition (%) |
|---|---|
| 6-Hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one | 70% |
| Control (Donepezil) | 90% |
Mechanism of Action
The mechanism of action of 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
6-Methyl-4-(morpholinomethyl)-2H-chromen-2-one
- Structure : Position 6 has a methyl (-CH₃) group instead of hydroxyl.
- Molecular Weight : 259.30 .
- Methyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility. Antimicrobial studies on similar chromene derivatives suggest methyl substituents retain moderate activity .
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one
- Structure : Bromine (Br) at position 6, methyl at position 4, and phenyl at position 3.
- Molecular Weight : 315.16 .
- Key Differences : The bromine atom adds steric bulk and electronegativity, possibly improving halogen bonding with targets. However, increased molecular weight and lipophilicity could reduce aqueous solubility.
Variations in the Morpholine Substituent
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
- Structure : Morpholine replaced with 2-methylpiperidine; additional methyl at position 6.
- Molecular Weight : ~303.35 (calculated).
- The methyl group at position 7 may sterically hinder binding to flat receptor sites .
6-(Morpholine-4-sulfonyl)-2H-chromen-2-one
- Structure : Morpholine linked via a sulfonyl (-SO₂-) group at position 6.
- Molecular Weight : 295.31 .
- Key Differences : The sulfonyl group is strongly electron-withdrawing, altering electronic distribution and reactivity. This may reduce metabolic stability compared to the hydroxymorpholinylmethyl analogue.
Functional Group Additions and Modifications
3-[(Amino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-ones
- Structure: Phosphoryl and amino groups introduced via multi-component reactions .
- However, increased molecular complexity may complicate synthesis and pharmacokinetics.
Comparative Analysis Table
Biological Activity
6-Hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one, a synthetic derivative of the chromenone class, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone scaffold with a hydroxy group at the 6th position and a morpholin-4-ylmethyl group at the 4th position. This unique structure may enhance its solubility and biological activity compared to parent compounds.
Antimicrobial Activity
Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. A study evaluated various coumarin analogues against Gram-positive and Gram-negative bacteria as well as fungi. The findings indicated that certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus and other pathogens, suggesting that 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one may share similar properties due to its structural characteristics .
Anticancer Activity
Coumarin derivatives have been extensively studied for their anticancer effects. In vitro studies have shown that some analogues can induce apoptosis in various cancer cell lines. For instance, a derivative similar in structure demonstrated cytotoxic effects on prostate cancer cell lines (PC3 and DU145), indicating that 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one may also possess anticancer potential .
Anti-inflammatory Activity
The anti-inflammatory properties of coumarins are well-documented. Compounds in this class can inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation. The presence of the morpholine group in 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one may enhance its efficacy in reducing inflammatory responses .
The biological activity of 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is likely mediated through interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Cell Signaling Modulation : It could affect signaling pathways related to apoptosis or cell proliferation, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that coumarins can act as antioxidants, reducing oxidative stress in cells .
Research Findings
Case Studies
- Antimicrobial Efficacy : A study involving several coumarin derivatives showed that modifications at specific positions enhanced their antibacterial activity against resistant strains .
- Cytotoxicity Assessment : In vitro assays revealed that compounds with similar structures to 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one exhibited significant cytotoxicity against various cancer cell lines, supporting further investigation into their therapeutic potential .
- Inflammation Models : Experimental models demonstrated reduced levels of inflammatory markers when treated with coumarin derivatives, suggesting a role for this compound in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodology : A common approach involves the condensation of substituted phenols with malonic acid derivatives. For example, 4-hydroxycoumarin derivatives can be synthesized via solid-phase reactions using malonic acid, phenol, and phosphorus oxychloride (POCl₃) in the presence of ZnCl₂ as a catalyst. Acetylation steps may employ acetic acid and POCl₃ under reflux .
- Key Parameters :
- Temperature: Reflux (~100–120°C) for 30–60 minutes.
- Catalysts: ZnCl₂ enhances cyclization efficiency.
- Purification: Recrystallization from ethanol or methanol yields pure crystals.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation of the morpholinylmethyl and hydroxyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., monoisotopic mass ~259.121 Da) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–340 nm) assess purity.
Q. How can researchers optimize purification for this compound?
- Methods :
- Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
Advanced Research Questions
Q. What strategies are used to resolve contradictions in crystallographic data for morpholine-substituted coumarins?
- Crystallographic Workflow :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Disorder in the morpholine ring can be modeled with occupancy constraints .
Q. How can density functional theory (DFT) predict the corrosion inhibition mechanism of this compound?
- Computational Protocol :
- Software : Gaussian 09 with B3LYP/6-31G(d) basis set.
- Parameters : Calculate adsorption energy (E_ads), Fukui indices for reactive sites, and HOMO-LUMO gaps.
Q. What experimental and computational methods validate biological activity (e.g., antimicrobial) for this compound?
- Biological Assays :
- Microbial Testing : Agar diffusion against S. aureus and E. coli (MIC = 12.5–25 µg/mL).
- Docking Studies : AutoDock Vina to target bacterial enzymes (e.g., DNA gyrase; binding affinity ≤−7.8 kcal/mol) .
- Validation : Compare inhibition zones with positive controls (e.g., ciprofloxacin).
Q. How does the compound interact with reactive oxygen species (ROS) in cellular models?
- Probes : Use fluorogenic derivatives (e.g., 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one) with λ_ex/λ_em = 340/500 nm.
- Protocol : Incubate with human mesenchymal stem cells; quantify ROS via fluorescence intensity and LC-MS for metabolite identification .
Methodological Tables
Table 1 : Key Crystallographic Data for Related Coumarins
| Compound | Space Group | R-factor | Key Interactions | Reference |
|---|---|---|---|---|
| 6-Chloro-4-(4-methylphenoxymethyl)-coumarin | P 1 | 0.048 | C–H···O (2.87 Å) | |
| 6-Methoxy-4-methyl-2H-chromen-2-one | P2₁/c | 0.034 | π-π stacking (3.65 Å) |
Table 2 : Computational Parameters for Corrosion Studies
| Parameter | Value (DFT) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 3.2 eV | Predicts electron transfer efficacy |
| Adsorption Energy | −1.45 eV | Higher negative values = stronger binding |
| Fukui Index (f⁻) | 0.12 | Identifies nucleophilic attack sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
